molecular formula C8H10O3 B2444226 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2534-70-5

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B2444226
CAS RN: 2534-70-5
M. Wt: 154.165
InChI Key: ZKMOOBXRINLMKZ-UHFFFAOYSA-N
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Description

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H10O3 . It is a bicyclic compound, meaning it contains two rings in its structure . This compound is a key component in various chemical reactions and has been used in the synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Synthesis Analysis

The synthesis of this compound involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic core . This core is a common feature in many compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 154.17 and a melting point of 126-127 degrees Celsius .

Scientific Research Applications

Hydrogen-Bonding Patterns

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid exhibits unique hydrogen-bonding patterns. Studies have found that compounds like (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid form intermolecular carboxyl-to-ketone hydrogen-bonded chains, providing insights into the molecular interactions and crystallization behaviors of related substances (Lalancette, Coté, & Thompson, 1997).

Synthetic Applications

The compound serves as a precursor in the synthesis of various chemical structures. For example, it has been used in the preparation of homochiral 2,10-Camphanediols, showcasing its utility in producing complex organic molecules (Jingen et al., 1991). Additionally, its derivatives have been synthesized with antitumor properties, demonstrating its potential in medicinal chemistry (Walter, 1989).

Crystal Structure Analysis

The analysis of its crystal structure, such as that of camphene-1-carboxylic acid, contributes to the understanding of stereochemical properties and molecular conformations, which is crucial in the field of crystallography and material science (Cameron et al., 1994).

Application in Medicinal Chemistry

Derivatives of this compound are being explored for their role in medicinal chemistry. For instance, the synthesis of structurally novel morpholine amino acids from this compound could aid in the development of new drug candidates with improved physicochemical and pharmacokinetic properties (Kou et al., 2017).

Biochemical Interactions

It also shows interesting biochemical interactions, such as the behavior of its amino acid derivatives in rats, which provides valuable insights into metabolic pathways and physiological effects (Christensen & Cullen, 1969).

Safety and Hazards

The safety information for 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMOOBXRINLMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2534-70-5
Record name 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
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